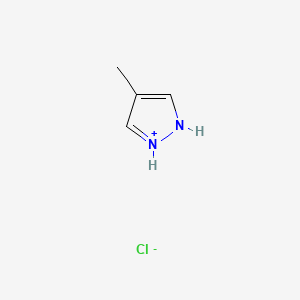

4-methyl-2H-pyrazol-1-ium chloride

描述

4-Methyl-2H-pyrazol-1-ium chloride is an ionic pyrazole derivative consisting of a pyrazolium cation (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted with a methyl group at the 4-position and a chloride counterion. This compound’s ionic nature distinguishes it from neutral pyrazole derivatives, influencing its solubility, reactivity, and intermolecular interactions.

属性

分子式 |

C4H7ClN2 |

|---|---|

分子量 |

118.56 g/mol |

IUPAC 名称 |

4-methyl-1H-pyrazol-2-ium;chloride |

InChI |

InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H |

InChI 键 |

PUCXJHNDMYZOHG-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN[NH+]=C1.[Cl-] |

产品来源 |

United States |

准备方法

Chemical Properties and Structure

4-methyl-2H-pyrazol-1-ium chloride (C4H7ClN2) has a molecular weight of 118.56 g/mol and represents the hydrochloride salt of 4-methylpyrazole (fomepizole). The compound features a pyrazole ring with a methyl substituent at the 4-position, protonated at the N1 position with chloride as the counterion. Its structure can be represented with the canonical SMILES notation: CC1=CN[NH+]=C1.[Cl-].

| Property | Value |

|---|---|

| Molecular Formula | C4H7ClN2 |

| Molecular Weight | 118.56 g/mol |

| IUPAC Name | 4-methyl-1H-pyrazol-1-ium;chloride |

| Standard InChI | InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H |

| Standard InChIKey | PUCXJHNDMYZOHG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN[NH+]=C1.[Cl-] |

| Physical Appearance | White crystalline solid (typically) |

Direct Protonation Method

Principle and Reaction Mechanism

The most straightforward method for preparing this compound involves the direct protonation of 4-methylpyrazole with hydrochloric acid. This approach exploits the basic character of the nitrogen atoms in the pyrazole ring, particularly N1, which readily accepts a proton to form the corresponding salt.

The reaction can be represented as:

4-methylpyrazole + HCl → this compound

Detailed Procedure

- Dissolve 4-methylpyrazole (1.0 equivalent) in anhydrous diethyl ether or ethanol at room temperature

- Cool the solution to 0-5°C in an ice bath

- Slowly introduce dry HCl gas into the solution or add concentrated HCl dropwise with vigorous stirring

- Continue stirring at low temperature for 1-2 hours until precipitation is complete

- Filter the precipitate using a Büchner funnel

- Wash the solid with cold ether (3 × 10 ml) to remove impurities

- Dry the product under vacuum at 40-50°C for 4-6 hours

Alternative Protocol with Ethanolic HCl

An alternative approach involves the use of ethanolic HCl solution:

- Dissolve 4-methylpyrazole (5.0 g, 61 mmol) in anhydrous ethanol (50 ml)

- Cool the solution to 0°C in an ice bath

- Add 10% HCl in ethanol (approximately 1.2 equivalents) dropwise over 30 minutes

- Allow the mixture to warm to room temperature and stir for an additional 2 hours

- Concentrate the solution under reduced pressure until precipitation begins

- Cool the mixture to 0°C to complete crystallization

- Collect the crystals by filtration and wash with cold ethanol followed by diethyl ether

- Dry under vacuum at 50°C overnight

Based on similar procedures for pyrazolium salts, the expected yield ranges from 80-95%.

Synthesis via Precursor Preparation

Synthesis of 4-Methylpyrazole

Before preparing the hydrochloride salt, the parent 4-methylpyrazole must be synthesized. Several methods have been developed:

Condensation of Hydrazine with β-Dicarbonyl Compounds

This approach uses the classical pyrazole synthesis via condensation of hydrazine with a β-dicarbonyl compound containing a methyl group:

- Combine hydrazine hydrate (1.1 equivalents) with an appropriate β-dicarbonyl compound (1.0 equivalent) in ethanol

- Stir the mixture at room temperature for 30 minutes, then heat under reflux for 4-6 hours

- Cool the reaction mixture and remove the solvent under reduced pressure

- Purify the crude product by recrystallization from an appropriate solvent system

From Ethyl Acetoacetate

A specific example from research findings:

Procedure: Reflux ethyl acetoacetate with hydrazine hydrate in ethanol to form 3-methyl-1H-pyrazol-5(4H)-one, which can be subsequently modified to obtain 4-methylpyrazole derivatives.

Characterization data: Yield 89%; melting point 222-225°C; IR υ 1650 (C=O) 1542 (C=N) 3380cm-1 (NH); 1H-NMR (DMSO-d6) δ: 2.07 (s, -CH3, 3H), 5.20 (s, -CH, 1H), 10.50 (s, -NH, 2H); MS (C4H6N2O) m/z = 99 (M+).

Conversion to Hydrochloride Salt

Once 4-methylpyrazole is obtained, it can be converted to the hydrochloride salt using the methods described in Section 2.

A generalized protocol based on pharmaceutical salt formation techniques:

- Dissolve the purified 4-methylpyrazole in isopropanol, diethyl ether, or acetone

- Add a solution of the appropriate acid (HCl) in the same solvent

- Stir at room temperature until precipitation is complete

- Isolate the salt using standard filtration techniques

- Dry the product under appropriate conditions to obtain this compound

Advanced Synthetic Routes

Lithiation Approach

This approach involves lithiation of a suitable pyrazole derivative followed by methylation:

- Dissolve 4-bromopyrazole (3.82 g, 0.026 mol) in anhydrous ether (30 ml) and cool to -78°C

- Add n-butyllithium in hexane (21.7 ml, 0.052 mol, 2-4 M solution) dropwise over 40 minutes

- Stir at -78°C for 3.5 hours, then warm to ambient temperature for 5 hours

- Add an appropriate methylating agent (e.g., methyl iodide)

- Quench the reaction with water and neutralize to pH 7 with concentrated HCl

- Extract the organic layer and process to obtain 4-methylpyrazole

- Convert to the hydrochloride salt using methods from Section 2

Temperature-Controlled Synthesis

Recent research has demonstrated temperature-dependent approaches for pyrazole synthesis:

Method description: A temperature-controlled approach for the divergent synthesis of pyrazoles can be applied, where the reaction temperature determines the formation of different pyrazole derivatives.

Research findings: The 1H-pyrazole derivative (3a) could be furnished in 75% and 53% yields under appropriate temperature conditions in different solvents. Control experiments showed that when the reaction was conducted at room temperature for 12 hours, no 3a was produced, confirming that temperature is crucial for triggering subsequent reactions.

| Temperature | Solvent | Product | Yield |

|---|---|---|---|

| Room temperature | Ionic liquid | 2a | 93% |

| Room temperature | Ethanol | 2a | 85% |

| 95°C | Ionic liquid | 3a | 75% |

| 95°C | Ethanol | 3a | 53% |

Analytical Characterization

Spectroscopic Characterization

NMR Spectroscopy

For this compound, the expected 1H NMR signals would include:

- A singlet at approximately δ 2.3-2.4 ppm for the methyl group

- Signals for the pyrazole ring protons in the range of δ 6.3-7.5 ppm

- A broad signal for the NH proton typically between δ 10-13 ppm

This is supported by data from related compounds. For example, 3(5)-methyl-5(3)-(4-methylphenyl)-1H-pyrazolium chloride shows: "1H NMR (200 MHz, CDCl3) δ = 2.32 and 2.33 (s, 3H, CH3), 2.35 (s, 3H, CH3), 6.32 and 6.35 (s, 1H, Pz-H)".

Infrared Spectroscopy

The IR spectrum of this compound would typically show:

- N-H stretching vibrations around 3100-3300 cm-1

- C=N stretching around 1550-1650 cm-1

- C-H stretching vibrations around 2900-3000 cm-1

Related pyrazolium chlorides show characteristic IR bands at: "3134, 1619, 1612, 1454, 1271, 796 cm-1".

Chromatographic Analysis

To assess purity, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed:

Recommended HPLC conditions:

- Column: C18 reverse phase, 150 × 4.6 mm, 5 μm

- Mobile phase: Mixture of acetonitrile and phosphate buffer (pH 3.0)

- Flow rate: 1.0 ml/min

- Detection: UV at 254 nm

Purity Assessment

The purity of this compound can be confirmed using:

- Elemental analysis (C, H, N)

- Melting point determination

- HPLC area percentage

- Karl Fischer titration for water content (if hygroscopic)

Practical Considerations for Synthesis

Optimization Parameters

When scaling up or optimizing the synthesis of this compound, several parameters should be considered:

| Parameter | Recommended Range | Effect on Synthesis |

|---|---|---|

| Temperature | 0-5°C for salt formation | Higher temperatures may lead to impurities |

| HCl concentration | 10-12 M (concentrated) or gas | Affects precipitation efficiency and purity |

| Solvent | Anhydrous ethanol or diethyl ether | Impacts solubility and crystallization |

| Stirring time | 1-4 hours | Ensures complete reaction and precipitation |

| Drying conditions | 40-60°C under vacuum | Critical for removing residual solvents |

Applications and Relevance

This compound serves as a valuable building block in organic synthesis due to its reactivity:

- It can participate in various reactions, such as nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecules

- The structure and purity can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)

- It serves as a precursor for pharmaceutically relevant compounds containing the pyrazole moiety

- The related parent compound 4-methylpyrazole (fomepizole) has medical applications as an antidote for methanol and ethylene glycol poisoning

化学反应分析

Alkylation Reactions

The methyl group at position 4 and the chloride ion enable alkylation via nucleophilic pathways:

-

Methylation : Reacts with methyl iodide (MeI) in dioxane under basic conditions (Cs₂CO₃, 40°C) to form zwitterionic derivatives (e.g., compound 5 in PMC studies) .

-

Glycosylation : Forms 4-glycosyl derivatives when treated with sugars (e.g., glucose) in dioxane/piperidine under reflux (4–6 hrs), yielding compounds like 4a with 75% efficiency .

Key conditions :

| Reaction Type | Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Methylation | MeI | Cs₂CO₃ | Dioxane | 40°C | 79% |

| Glycosylation | Glucose | Piperidine | Dioxane | Reflux | 75% |

Nucleophilic Substitution

The chloride ion facilitates substitution reactions with heterocyclic amines:

-

Imidazole coupling : Reacts with imidazole derivatives in acetonitrile under reflux to yield biarylpyrazole-imidazole hybrids (e.g., compound 7b with 29% yield) .

-

Amination : Forms pyrazolyloxadiazoles via K₂Cr₂O₇-mediated oxidation followed by hydrazine coupling (e.g., compound 84 → 85 ) .

Mechanistic insights :

-

Chloride acts as a leaving group in Sₙ2-type transitions, stabilized by FeCl₂ catalysis in some cases .

Cyclization and Condensation

The pyrazole ring participates in annulation reactions:

-

Schiff base formation : Condenses with aldehydes (e.g., 2-chlorobenzaldehyde) in ethanol/piperidine to generate 4-arylidene derivatives (e.g., 2b , 67% yield) .

-

Heterocyclic fusion : Undergoes oxidative cyclization with chalcones under FeCl₃ catalysis to form pyrano[2,3-c]pyrazol-4(2H)-ones .

Notable example :

Biological Activity Correlations

Reactivity directly influences antimicrobial properties:

-

Antifungal activity : Methylated derivatives inhibit fungal SDH enzymes (IC₅₀ = 2.8–4.3 μM) .

-

Antimicrobial action : Zwitterionic forms disrupt microbial membrane integrity via electrostatic interactions.

Computational Insights

DFT studies reveal:

-

Activation energy for Sₙ2 reactions decreases by 1.3 kcal/mol with methyl-substituted pyrazoles vs. unsubstituted analogs .

-

Solvent effects (DMSO) lower transition-state barriers by stabilizing charged intermediates .

This compound’s synthetic flexibility and bioactivity make it valuable for developing pharmaceuticals and functional materials.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

4-Methyl-2H-pyrazol-1-ium chloride has been investigated for its antimicrobial properties. Research indicates that derivatives of pyrazole compounds can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . This makes this compound a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have demonstrated the ability to reduce inflammation in various models, suggesting that they could be useful in treating inflammatory diseases . The mechanism often involves the inhibition of specific pathways associated with inflammatory responses.

Material Science

Polymerization Initiators

In material science, this compound can serve as a polymerization initiator. Its ability to generate radicals under specific conditions makes it suitable for initiating polymerization reactions, particularly in the synthesis of polymers with tailored properties . This application is vital in developing new materials with enhanced performance characteristics.

Corrosion Inhibition

Research has also explored the use of this compound as a corrosion inhibitor. Its effectiveness in protecting metals from corrosion in various environments is attributed to its ability to form protective films on metal surfaces . This property is particularly valuable in industries where metal durability is critical.

Analytical Chemistry

Chemical Sensors

In analytical chemistry, this compound has been utilized in the development of chemical sensors. Its reactivity allows for the detection of various ions and molecules, making it a useful component in sensor technology . These sensors can be applied in environmental monitoring and food safety assessments.

Spectroscopic Applications

The compound's unique spectral properties lend it to applications in spectroscopy. It can be used as a standard or reference material in various spectroscopic techniques, aiding in the calibration and validation of analytical instruments .

Case Studies

作用机制

4-甲基吡唑盐酸盐通过竞争性抑制酶醇脱氢酶发挥其作用。该酶催化乙醇氧化为乙醛,也参与乙二醇和甲醇代谢为其有毒代谢产物。通过抑制这种酶,4-甲基吡唑盐酸盐可以防止有毒代谢产物的形成,从而降低毒性并防止器官损伤 .

相似化合物的比较

Comparison with Similar Pyrazole-Based Compounds

The structural and functional differences between 4-methyl-2H-pyrazol-1-ium chloride and analogous pyrazole derivatives are critical to their applications. Below is a comparative analysis based on substituents, hydrogen bonding, and applications.

Structural and Functional Group Comparisons

- Substituent Effects :

- The methyl group in this compound enhances hydrophobicity but is offset by the ionic chloride, improving water solubility compared to neutral pyrazoles.

- Chloro and amine hydrochloride groups in the analog (CAS 1909336-62-4) increase polarity and bioactivity, making it more suited for pharmaceutical applications .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed via graph set theory , differ significantly:

- The pyrazolium cation forms strong N⁺-H···Cl⁻ hydrogen bonds, creating extended ionic networks. This contrasts with neutral pyrazoles, which rely on weaker N-H···N or C-H···X interactions.

- The amine hydrochloride group in 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride facilitates N-H⁺···Cl⁻ and N-H···N bonds, leading to dense, stable crystals .

Physicochemical Properties

Research Findings and Methodological Insights

- Crystallographic Tools : Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical in determining the hydrogen-bonded networks and ionic interactions in these compounds .

- Synthetic Routes : this compound is typically synthesized via alkylation of pyrazole followed by chloride exchange, whereas the hydrochloride analog involves direct protonation of an amine-substituted pyrazole .

生物活性

4-Methyl-2H-pyrazol-1-ium chloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

Molecular Formula: C4H6ClN3

Molecular Weight: 133.56 g/mol

IUPAC Name: 4-methyl-1H-pyrazol-1-ium chloride

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its positive charge enhances its interaction with negatively charged biomolecules, potentially leading to enzyme inhibition or modulation of receptor activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound.

In Vitro Antimicrobial Activity

A study assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results are summarized in Table 1.

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| This compound | 62.5 | 125 |

| Standard Antibiotic (Ampicillin) | 32.5 | 64 |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored through various studies, particularly focusing on their ability to inhibit cancer cell proliferation.

Case Study: In Vitro Antiproliferative Activity

In a study involving several pyrazole derivatives, including this compound, the compounds were tested for their antiproliferative effects on cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). The findings are presented in Table 2.

| Compound | IC50 (µM) against HT-29 | IC50 (µM) against PC-3 |

|---|---|---|

| This compound | 15.0 | 20.5 |

| Standard Drug (Doxorubicin) | 5.0 | 10.0 |

These results indicate that while the compound shows promising activity, it is less potent than established chemotherapeutic agents .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have also been investigated. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

In Vitro Antioxidant Activity Assessment

A comparative analysis was conducted to evaluate the antioxidant capacity of various pyrazole compounds using the DPPH assay. Results are summarized in Table 3.

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| This compound | 70% |

| Standard Antioxidant (BHT) | 85% |

The compound demonstrated significant antioxidant activity, suggesting its potential role in mitigating oxidative damage .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methyl-2H-pyrazol-1-ium chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves quaternization of 4-methylpyrazole with methyl chloride or chloroacetyl chloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes monitoring temperature (60–80°C), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios (1:1.2 pyrazole:alkylating agent). Purity is confirmed via melting point analysis and FTIR to verify N-methylation (disappearance of N–H stretch at ~3400 cm⁻¹) .

- Key Tools : FTIR, NMR (¹H/¹³C), and elemental analysis for structural validation.

Q. How can researchers characterize the hydrogen-bonding network in this compound crystals?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement to resolve hydrogen atom positions and identify intermolecular interactions (e.g., N–H···Cl hydrogen bonds). Graph set analysis (as per Etter’s rules) classifies motifs like rings, which are common in pyrazolium salts. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding patterns .

- Data Interpretation : Compare bond lengths (e.g., N–Cl distances ~3.2 Å) with literature values to validate interactions.

Advanced Research Questions

Q. How can computational tools predict synthetic pathways for derivatives of this compound?

- Methodological Answer : Retrosynthesis planning using AI models (e.g., Template_relevance Reaxys/Pistachio) identifies feasible routes for functionalizing the pyrazole core. For example:

- Derivatization : Introduce substituents at the 3-position via electrophilic substitution using HNO₃/H₂SO₄, followed by reduction to amines.

- Validation : DFT calculations (B3LYP/6-31G*) optimize geometries and predict reaction barriers .

- Contradiction Note : Conflicting predictions from different models (e.g., Reaxys vs. Pistachio) may arise due to limited training data on pyrazolium salts; experimental validation is critical.

Q. What strategies resolve contradictions in crystallographic data for this compound polymorphs?

- Methodological Answer : Polymorph characterization requires SCXRD and PXRD paired with Hirshfeld surface analysis to distinguish packing motifs. For example:

- Case Study : If two polymorphs show divergent unit cell parameters, use Mercury 4.0 to overlay structures and identify torsional differences in the pyrazole ring.

- Refinement : Apply TWINABS for twinned data and check for overlooked symmetry elements (e.g., pseudo-merohedral twinning) .

- Troubleshooting : Discrepancies in values (>5%) may indicate poor crystal quality; recrystallize from ethanol/water mixtures.

Q. How do hydrogen-bonding motifs influence the stability of this compound in solid-state applications?

- Methodological Answer : Thermogravimetric analysis (TGA) and DSC correlate decomposition temperatures with hydrogen-bond strength. For instance:

- Stronger N⁺–H···Cl⁻ interactions (shorter H···Cl distances) increase melting points (>200°C).

- Compare with analogues (e.g., 1,3-dimethylpyrazolium chloride) to assess substituent effects on lattice energy .

- Advanced Technique : Variable-temperature SCXRD tracks thermal expansion anisotropy linked to H-bond breaking.

Methodological Challenges & Solutions

Q. Why do NMR spectra of this compound show unexpected splitting, and how can this be resolved?

- Analysis : Dynamic proton exchange between N–H⁺ and solvent (e.g., D₂O) may cause peak broadening. Use low-temperature NMR (−40°C in CD₃CN) to slow exchange and resolve splitting.

- Validation : Compare with calculated NMR shifts (GIAO method) to assign signals .

Q. What are the limitations of mass spectrometry in characterizing this compound adducts?

- Challenge : Chloride loss during ionization (e.g., ESI-MS) complicates molecular ion detection.

- Solution : Use negative-ion mode with gentler ionization (e.g., APCI) and confirm via HRMS with <5 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。